molecular formula C16H13ClO2 B2655693 2-(2-Chlorophenyl)-6-methylchroman-4-one CAS No. 610758-70-8

2-(2-Chlorophenyl)-6-methylchroman-4-one

Cat. No.: B2655693
CAS No.: 610758-70-8
M. Wt: 272.73
InChI Key: CSLHIUUMNJOKKV-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-6-methylchroman-4-one” is a derivative of chroman, a chemical structure found in Vitamin E . The presence of a chlorophenyl group suggests that it may have some bioactive properties, as chlorophenyl groups are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show the typical features of a chroman derivative, with a six-membered benzene ring fused to a heterocyclic pyran ring . The 2-chlorophenyl group would be attached at the 2-position, and a methyl group at the 6-position of the chroman structure .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing chlorophenyl group, which could activate the chroman ring towards electrophilic aromatic substitution .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Structural Analysis : A study by Saral, Özdamar, & Uçar (2017) conducted extensive structural and spectroscopic studies on related benzimidazole derivatives. These investigations included X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, crucial for understanding the properties and applications of similar complex organic molecules like 2-(2-Chlorophenyl)-6-methylchroman-4-one.

Pharmacological Research Tools

  • Drug Lead Discovery : The compound was identified as a nonpeptidic agonist of the urotensin-II receptor in research by Croston et al. (2002). It showed selective activity and potential as a pharmacological research tool and drug lead, highlighting its significance in drug discovery processes.

Vibrational Spectroscopy and Quantum Mechanics

  • Spectroscopy and Quantum Mechanical Analysis : A study by Kuruvilla, Prasana, Muthu, & George (2018) explored the spectroscopic properties of a related compound using techniques like FT-IR and FT-Raman. The results were aligned with quantum mechanical methods, providing insight into the molecular properties of similar compounds like this compound.

Synthesis and Crystal Structure

  • Synthesis and Structural Characterization : Research involving the synthesis and characterization of related compounds has been conducted by Wu, Guo, Zhang, & Xia (2015) and Li et al. (2009). These studies focused on the synthesis process, NMR and HRMS spectroscopy, and X-ray crystallography, which are relevant for understanding the synthesis and structural aspects of this compound.

Solvatochromism Studies

  • Solvatochromic Behavior Analysis : Tada, Novaki, & Seoud (2000) and Tada, Silva, & Seoud (2003) conducted studies on solvatochromism in different solvents, providing insights into how solvent interactions can influence the properties of compounds like this compound (Tada et al., 2000; Tada et al., 2003).

Substituent Position Effect

  • Effect of Substituent Position : A study by Fan, Pu, Liu, & Yang (2008) examined the effect of chlorine atoms on the properties of photochromic diarylethenes. This research is relevant for understanding how substituent positions can affect the properties of this compound.

Future Directions

The future directions for research on “2-(2-Chlorophenyl)-6-methylchroman-4-one” could include exploring its potential bioactive properties, optimizing its synthesis, and investigating its mechanism of action . It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHIUUMNJOKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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